molecular formula C6H6F2O2 B6231148 3-(difluoromethylidene)cyclobutane-1-carboxylic acid CAS No. 2384176-02-5

3-(difluoromethylidene)cyclobutane-1-carboxylic acid

Cat. No.: B6231148
CAS No.: 2384176-02-5
M. Wt: 148.11 g/mol
InChI Key: KKJUPVGXSLLVEI-UHFFFAOYSA-N
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Description

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a molecular formula of C6H6F2O2 and a molecular weight of 148.11 g/mol. The compound features a cyclobutane ring, a carboxylic acid group (-COOH), and a difluoromethylidene group (-CF2=), making it a unique and versatile chemical entity.

Preparation Methods

The synthesis of 3-(difluoromethylidene)cyclobutane-1-carboxylic acid involves several steps:

    Starting Materials: Cyclobutene, difluoromethane, bromine, sodium hydroxide, carbon dioxide, diethyl ether, ethanol, hydrochloric acid, and sodium bicarbonate.

    Synthetic Route:

Chemical Reactions Analysis

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethylidene group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed include ketones, alcohols, and substituted cyclobutane derivatives.

Scientific Research Applications

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis and fluorinated compound development.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethylidene)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, while the carboxylic acid group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

3-(Difluoromethylidene)cyclobutane-1-carboxylic acid can be compared with other similar compounds :

    3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethylidene group, leading to different reactivity and properties.

    3-(Difluoromethyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the double bond in the difluoromethylidene group, affecting its chemical behavior.

    Late-stage difluoromethylation compounds: These compounds feature difluoromethyl groups attached to various molecular frameworks, showcasing the versatility of difluoromethylation in organic synthesis.

Properties

CAS No.

2384176-02-5

Molecular Formula

C6H6F2O2

Molecular Weight

148.11 g/mol

IUPAC Name

3-(difluoromethylidene)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H6F2O2/c7-5(8)3-1-4(2-3)6(9)10/h4H,1-2H2,(H,9,10)

InChI Key

KKJUPVGXSLLVEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=C(F)F)C(=O)O

Purity

95

Origin of Product

United States

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